molecular formula C16H25N5O4 B8294447 Hexanoic acid, 4-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-(hydroxymethyl)butyl ester CAS No. 97845-82-4

Hexanoic acid, 4-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-(hydroxymethyl)butyl ester

Cat. No.: B8294447
CAS No.: 97845-82-4
M. Wt: 351.40 g/mol
InChI Key: JRXAKPGLXUYUOJ-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-(hydroxymethyl)butyl ester is a useful research compound. Its molecular formula is C16H25N5O4 and its molecular weight is 351.40 g/mol. The purity is usually 95%.
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Properties

CAS No.

97845-82-4

Molecular Formula

C16H25N5O4

Molecular Weight

351.40 g/mol

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] hexanoate

InChI

InChI=1S/C16H25N5O4/c1-2-3-4-5-12(23)25-9-11(8-22)6-7-21-10-18-13-14(21)19-16(17)20-15(13)24/h10-11,22H,2-9H2,1H3,(H3,17,19,20,24)

InChI Key

JRXAKPGLXUYUOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N2-monomethoxytrityl-9-(4-monomethoxy-trityloxy3-hydroxymethylbut-1-yl)guanine (0.72 g, 0.9 mmol) in pyridine (4 ml) was added hexanoyl chloride (0.38 ml, 2.7 mmol) and the solution was stirred for 20 minutes. The mixture was precipitated in water (40 ml) and the resulting precipitate was stirred in 80% acetic acid (10 ml) at 80° for 45 minutes. The solvent was removed and the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 5:1) to afford 9-(4-hexanoyloxy-3-hydroxymethylbut-1-yl)guanine (0.12 g, 38%), m.p. 179-181° C.; νmax 2960, 2930, 1730, 1690, 1630, and 1600 cm−1; δH [(CD3)2SO] 0.84 (3H, t, J 6.9 Hz, CH3), 1.24 (4H, m, CH3(CH2)2), 1.50 (2H, quintet, J 7.3 Hz, CH2CH2CO), 1.6-1.8 (3H, m, 2′-H and 3′-H), 2.26 (2H, t, J 7.3 Hz, CH2CO), 3.40 (2H, t, J 5 Hz, D2O exchange leaves d, CH2OH), 3.9-4.1 (4H, m, 1′-H and CH2OCO), 4.60 (1H, t, J 5.1 Hz, D2O exchangeable, 2-NH2), 7.67 (1H, s, 8-H), and 10.49 (1H, s, D2O exchangeable, 1-H); (Found: C, 52.63; H, 6.91; N, 18.75:%; C16H25N5O4 requires: C, 54.69; H, 7.17; N, 19.93%).
Name
N2-monomethoxytrityl-9-(4-monomethoxy-trityloxy3-hydroxymethylbut-1-yl)guanine
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N2 -monomethoxytrityl-9-(4-monomethoxytrityloxy-3-hydroxymethylbut-1-yl)guanine (0.72 g, 0.9 mmol) in pyridine (4 ml) was added hexanoyl chloride (0.38 ml, 2.7 mmol) and the solution was stirred for 20 minutes. The mixture was precipitated in water (40 ml) and the resulting precipitate was stirred in 80% acetic acid (10 ml) at 80° for 45 minutes. The solvent was removed and the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 5:1) to afford 9-(4-hexanoyloxy-3-hydroxymethylbut-1-yl)guanine (0.12 g, 38%), m p. 179°-181° C.; νmax 2960, 2930, 1730, 1690, 1630, and 1600 cm-1 : δH [(CD3)2SO] 0.84 (3 H, t, J 6.9 Hz, CH3), 1.24 (4 H, m, CH3 (CH2)2), 1.50 (2 H, quintet, J 7.3 Hz, CH2CH2CO), 1.6-1.8 (3 H, m, 2'-H and 3'-H), 2.26 (2 H, t, J 7.3 Hz, CH2CO), 3.40 (2 H, t, J 5 Hz, D2O exchange leaves d, CH2OH), 3.9-4.1 (4 H, m, 1'-H and CH2OCO), 4.60 (1 H, t, J 5.1 Hz, D2O exchangeable, 2-NH2), 7.67 (1 H, s, 8-H), and 10.49 (1 H, s, D2O exchangeable, 1-H); (Found: C, 52.63; H, 6.91; N, 18.75%; C16H25N5O4 requires: C, 54.69; H, 7.17; N, 19.93%).
Name
N2 monomethoxytrityl-9-(4-monomethoxytrityloxy-3-hydroxymethylbut-1-yl)guanine
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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